2-(C-11)Thymidine
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Overview
Description
2-(C-11)Thymidine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study cellular proliferation. It is a derivative of thymidine, a nucleoside that is incorporated into DNA during cell division. The incorporation of this compound into DNA allows for the visualization and measurement of cell proliferation, making it a valuable tool in cancer research and diagnosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-11)Thymidine involves the incorporation of the radioactive carbon-11 isotope into the thymidine molecule. This is typically achieved through a multi-step chemical reaction that includes the following steps:
Preparation of the Carbon-11 Isotope: Carbon-11 is produced in a cyclotron through the bombardment of nitrogen gas with protons.
Labeling Reaction: The carbon-11 isotope is then incorporated into the thymidine molecule through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet the demand for clinical and research applications. The production process is carefully controlled to ensure the purity and specific activity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(C-11)Thymidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the thymidine molecule, affecting its incorporation into DNA.
Substitution: Nucleophilic substitution reactions are used in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Carbon-11 Isotope: Produced in a cyclotron.
Precursor Molecules: Specific molecules that react with the carbon-11 isotope to form the final product.
Solvents and Catalysts: Various solvents and catalysts are used to facilitate the reactions.
Major Products Formed
The major product formed from the reactions of this compound is the radiolabeled thymidine molecule itself, which is used in PET imaging. Other products include various metabolites formed through oxidation and reduction reactions .
Scientific Research Applications
2-(C-11)Thymidine has a wide range of scientific research applications, including:
Cancer Research: Used to measure tumor cell proliferation and assess the effectiveness of anticancer treatments.
Neuroscience: Helps in studying brain tumor viability and response to treatment.
Pharmacokinetics: Used to study the distribution and metabolism of drugs in the body.
Cell Biology: Assists in understanding cell cycle dynamics and DNA synthesis .
Mechanism of Action
The mechanism of action of 2-(C-11)Thymidine involves its incorporation into the DNA of dividing cells. Once administered, the compound is taken up by proliferating cells and incorporated into their DNA during the S-phase of the cell cycle. This incorporation allows for the visualization of cell proliferation using PET imaging. The molecular targets include DNA polymerase and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
2-(C-11)Thymidine is unique compared to other radiolabeled compounds due to its specific incorporation into DNA. Similar compounds include:
3’-Deoxy-3’-(18F)Fluorothymidine (FLT): Another radiolabeled thymidine analog used in PET imaging.
2-(F-18)Fluoro-2-deoxy-D-glucose (FDG): A glucose analog used in PET imaging to measure cellular metabolism.
11C-Labeled Zidovudine (AZT): A thymidine analog used for tumor imaging .
This compound is preferred in certain applications due to its specific incorporation into DNA, providing a direct measure of cell proliferation .
Properties
CAS No. |
130333-77-6 |
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Molecular Formula |
C10H14N2O5 |
Molecular Weight |
241.23 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(211C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i10-1 |
InChI Key |
IQFYYKKMVGJFEH-CNZKURHESA-N |
Isomeric SMILES |
CC1=CN([11C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origin of Product |
United States |
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